
Aminocyanoacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminocyanoacetic acid is an organic compound with the molecular formula C4H6N2O2 It is characterized by the presence of both an amino group and a cyano group attached to the acetic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aminocyanoacetic acid can be synthesized through several methods:
-
From Cyanoacetic Acid and Ammonia
Reaction: Cyanoacetic acid reacts with ammonia in an aqueous solution.
Conditions: The reaction is typically carried out at room temperature with a slight excess of ammonia to ensure complete conversion.
:Equation: NCCH2COOH+NH3→NCCH2CONH2
-
From Glycine and Cyanogen Bromide
Reaction: Glycine reacts with cyanogen bromide in the presence of a base.
Conditions: The reaction is conducted in an aqueous or alcoholic medium at low temperatures to prevent side reactions.
:Equation: NH2CH2COOH+BrCN→NCCH2COOH+NH4Br
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process typically includes:
Reactant Mixing: Precise control of reactant ratios.
Temperature Control: Maintaining a consistent temperature to avoid decomposition.
Purification: Using crystallization or distillation to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Aminocyanoacetic acid undergoes various chemical reactions, including:
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Products: Oxidation can lead to the formation of nitriles or carboxylic acids.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Products: Reduction typically yields amines or alcohols.
-
Substitution
Reagents: Halogenating agents or nucleophiles.
Products: Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Cyanoacetic acid derivatives.
Reduction: Amino alcohols.
Substitution: Halogenated acetic acids.
Aplicaciones Científicas De Investigación
Aminocyanoacetic acid has diverse applications in scientific research:
-
Chemistry
Synthesis of Heterocycles: Used as a building block for synthesizing various heterocyclic compounds.
Catalysis: Acts as a ligand in metal-catalyzed reactions.
-
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Metabolic Studies: Used in studies of amino acid metabolism.
-
Medicine
Drug Development: Explored as a precursor for developing pharmaceuticals.
Diagnostic Agents: Potential use in creating diagnostic agents for imaging.
-
Industry
Polymer Production: Utilized in the synthesis of specialty polymers.
Agriculture: Investigated for use in agrochemicals.
Mecanismo De Acción
The mechanism by which aminocyanoacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and cyano groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved include:
Enzyme Inhibition: Binding to active sites and altering enzyme activity.
Receptor Modulation: Interacting with receptors to modulate biological responses.
Comparación Con Compuestos Similares
Aminocyanoacetic acid can be compared with other similar compounds such as:
-
Cyanoacetic Acid
Similarity: Both contain a cyano group.
Difference: this compound has an additional amino group, enhancing its reactivity.
-
Aminoacetic Acid (Glycine)
Similarity: Both contain an amino group.
Difference: this compound has a cyano group, providing different chemical properties.
-
Malonic Acid
Similarity: Both are dicarboxylic acids.
Difference: this compound has a cyano group, which affects its reactivity and applications.
This compound’s unique combination of functional groups makes it a versatile compound with significant potential in various fields of research and industry.
Propiedades
Número CAS |
57570-05-5 |
|---|---|
Fórmula molecular |
C3H4N2O2 |
Peso molecular |
100.08 g/mol |
Nombre IUPAC |
2-amino-2-cyanoacetic acid |
InChI |
InChI=1S/C3H4N2O2/c4-1-2(5)3(6)7/h2H,5H2,(H,6,7) |
Clave InChI |
RQMFZXWHCJWDQQ-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




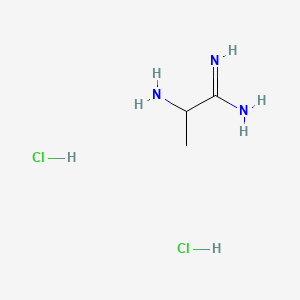
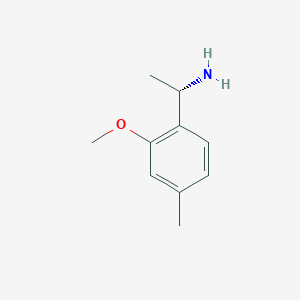
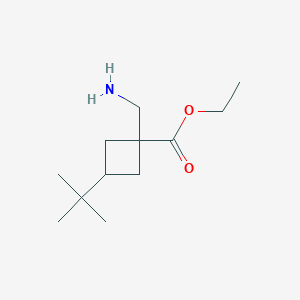
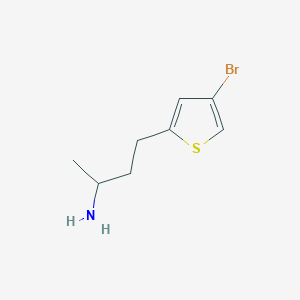
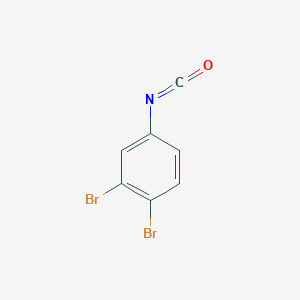

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)




